molecular formula C6H14O B044104 3,3-Dimethyl-1-butanol CAS No. 624-95-3

3,3-Dimethyl-1-butanol

Cat. No.: B044104
CAS No.: 624-95-3
M. Wt: 102.17 g/mol
InChI Key: DUXCSEISVMREAX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-butanol is an organic compound belonging to the class of alcohols. It is also known as neohexanol. The compound has the molecular formula C6H14O and a molar mass of 102.17 g/mol. It is a colorless liquid with a boiling point of 143°C and a melting point of -60°C . This compound is structurally characterized by a butanol backbone with two methyl groups attached to the third carbon atom.

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-1-butanol (DMB) is the microbial formation of trimethylamine (TMA) in the gut of mice and humans . TMA is a gut microbiota-dependent metabolite of dietary choline and L-carnitine .

Mode of Action

DMB inhibits the formation of TMA, thereby reducing plasma levels of trimethylamine N-oxide (TMAO) after choline or carnitine supplementation . TMAO is a metabolite of TMA and is associated with cardiovascular diseases .

Biochemical Pathways

DMB’s action affects the biochemical pathway involving TMA and TMAO. By inhibiting TMA formation, DMB reduces TMAO levels in the plasma. This action consequently inhibits choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice .

Pharmacokinetics

It is known that dmb is orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand the pharmacokinetics of DMB.

Result of Action

The inhibition of TMA formation by DMB leads to a reduction in plasma TMAO levels. This results in the inhibition of choline-enhanced endogenous macrophage foam cell formation and atherosclerotic lesion development in mice, without alterations in circulating cholesterol levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMB. For instance, DMB is found in some balsamic vinegars, red wines, and some cold-pressed extra virgin olive oils and grape seed oils . The presence of DMB in these food items suggests that diet can influence the availability and efficacy of DMB.

Biochemical Analysis

Biochemical Properties

DMB has been shown to inhibit the formation of microbial trimethylamine (TMA) in mice and in human feces . This inhibition reduces plasma trimethylamine N-oxide (TMAO) levels after choline or carnitine supplementation . The interaction between DMB and these biomolecules, particularly enzymes involved in TMA formation, is crucial in understanding its biochemical role.

Cellular Effects

DMB has been found to have significant effects on various types of cells and cellular processes. For instance, it inhibits choline-enhanced endogenous macrophage foam cell formation . This inhibition consequently prevents the development of atherosclerotic lesions in mice, without altering circulating cholesterol levels .

Molecular Mechanism

The molecular mechanism of DMB involves its interaction with microbial TMA formation. By inhibiting this process, DMB reduces the levels of TMAO in the plasma after choline or carnitine supplementation . This effect is believed to be due to DMB’s structural similarity to choline, allowing it to interfere with the enzymes involved in TMA formation.

Temporal Effects in Laboratory Settings

In laboratory settings, DMB has been shown to have long-term effects on cellular function. For example, chronic (16-week) exposure to DMB did not show any evidence of toxicity in mice . This suggests that DMB is stable and does not degrade significantly over time, making it suitable for long-term studies.

Metabolic Pathways

DMB is involved in the metabolic pathway of choline and carnitine. It inhibits the formation of TMA, a metabolite of choline and carnitine, thereby reducing the levels of TMAO in the plasma . This suggests that DMB interacts with the enzymes involved in this metabolic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-1-butanol can be synthesized through various methods. One common method involves the Grignard reaction, where formaldehyde reacts with a Grignard reagent such as tert-butylmagnesium chloride. The reaction is followed by hydrolysis to yield this compound . The reaction conditions typically involve an ether solvent and a controlled temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of low-cost raw materials such as halogenated neopentane, magnesium, and formaldehyde. The process includes steps like hydrolysis, extraction, and distillation to obtain the final product . This method is advantageous due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3,3-Dimethylbutyraldehyde: An oxidation product of 3,3-Dimethyl-1-butanol.

    3,3-Dimethylbutane: A reduction product of this compound.

    3,3-Dimethyl-1-chlorobutane: A substitution product of this compound.

Uniqueness: this compound is unique due to its structural similarity to choline, which allows it to inhibit microbial trimethylamine formation effectively. This property makes it valuable in medical research for conditions like atherosclerosis and rheumatoid arthritis .

Properties

IUPAC Name

3,3-dimethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
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InChI Key

DUXCSEISVMREAX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CCO
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID3060796
Record name 3,3-Dimethyl-1-butanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butanol
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CAS No.

624-95-3, 26401-20-7
Record name 3,3-Dimethyl-1-butanol
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Record name 3,3-Dimethylbutan-1-ol
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Record name 3,3-DIMETHYL-1-BUTANOL
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Synthesis routes and methods

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
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2 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,3-Dimethyl-1-butanol acts as an inhibitor of trimethylamine (TMA) lyases, enzymes produced by gut bacteria that convert dietary choline, L-carnitine, and betaine into TMA. [, ] By inhibiting TMA lyases, DMB reduces the production of TMA, which is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO). [, ] TMAO has been identified as a risk factor for various cardiovascular diseases, including atherosclerosis and thrombosis. [, ] Therefore, by reducing TMAO levels, DMB exhibits protective effects against these conditions. [, ]

A:

  • Spectroscopic Data: Spectroscopic data, including IR, 1H NMR, and 13C NMR, confirm the structure of this compound. [] For detailed spectroscopic data, refer to the provided reference.

A: this compound is not typically employed as a catalyst. Its primary mechanism of action revolves around the inhibition of TMA lyase, an enzymatic function. [, ]

A: Yes, computational methods like density functional theory (DFT) have been used to investigate the vibrational spectra of this compound and its isomers. [] These calculations help understand the molecular vibrations and interactions within the molecule.

A: While research has focused on the therapeutic potential of this compound, detailed pharmacokinetic and pharmacodynamic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively reported in the provided research. [] Further investigations in this area are crucial to understand its behavior in vivo, optimize dosage regimens, and ensure its safe and effective use in clinical settings.

A: The provided research does not extensively discuss the development of resistance to this compound. [] Since its mechanism involves inhibiting bacterial enzymes (TMA lyases), there is a theoretical possibility of resistance developing over time, similar to antibiotic resistance. Further research is needed to explore this aspect and investigate strategies to mitigate potential resistance.

A: While this compound is generally considered safe and found naturally in some food sources, comprehensive toxicology studies are limited. [, ] Long-term studies are needed to assess potential chronic toxicity and evaluate its safety profile for prolonged use in humans.

A: Various analytical techniques, including gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, have been employed in the studies to quantify this compound and its metabolites, such as TMA and TMAO. [, , , , ]

A: Information regarding the environmental impact and degradation of this compound is scarce in the provided research. [] Given its potential use as a therapeutic, investigating its environmental fate and developing strategies for its sustainable production and disposal would be crucial.

A: While this compound is expected to have good solubility in common solvents, specific dissolution and solubility studies are not detailed in the provided research. [] Investigating its dissolution rate and solubility in various media, especially under physiological conditions, would provide insights into its absorption and bioavailability.

A: The provided research does not focus on the immunogenicity or immunological responses to this compound. [] Assessing its potential to induce immune responses, including hypersensitivity or allergic reactions, would be essential in evaluating its safety profile for therapeutic applications.

A: The provided research does not delve into the interactions of this compound with drug transporters. [] Investigating such interactions would be crucial for understanding its absorption, distribution, and potential drug-drug interactions, particularly if it's intended for therapeutic use.

A: Detailed information regarding the biocompatibility and biodegradability of this compound is limited in the provided research. [] Assessing its compatibility with biological systems and its biodegradability would be important considerations for its therapeutic application, particularly for long-term use.

A: Research exploring alternative TMA inhibitors is ongoing. [] While some compounds show promise, further research is necessary to compare their efficacy, safety, and cost-effectiveness with this compound.

A: Specific information regarding the recycling and waste management of this compound is not extensively discussed in the provided research. [] As research progresses and if it advances toward large-scale production and use, developing environmentally friendly strategies for its recycling and disposal would be crucial.

A: Research on this compound leverages existing infrastructure and resources available for chemical synthesis, analytical chemistry, and preclinical studies. [] Various academic institutions and research laboratories are actively involved in this area, employing techniques like spectroscopy, chromatography, and animal models to further our understanding of this compound.

A: While this compound has been known chemically for a while, its recent emergence as a potential therapeutic targeting TMAO is a relatively new development. [] Key milestones include the identification of its TMA lyase inhibitory activity and the demonstration of its efficacy in reducing TMAO levels and ameliorating disease progression in preclinical models. [, ]

A: Research on this compound highlights the interplay between chemistry, biology, and medicine. It involves collaboration between synthetic chemists, microbiologists, pharmacologists, and clinicians to explore its therapeutic potential. The findings also contribute to our understanding of the gut microbiota's role in human health and disease. []

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